Cas no 1213969-05-1 ((3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL)

(3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL
- (R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol
- Benzenepropanol, γ-amino-3,4,5-trifluoro-, (γR)-
- 1213969-05-1
- EN300-1164070
-
- Inchi: 1S/C9H10F3NO/c10-6-3-5(8(13)1-2-14)4-7(11)9(6)12/h3-4,8,14H,1-2,13H2/t8-/m1/s1
- InChI Key: MHSPAADTKOPTOG-MRVPVSSYSA-N
- SMILES: C(O)C[C@@H](N)C1=CC(F)=C(F)C(F)=C1
Computed Properties
- Exact Mass: 205.07144843g/mol
- Monoisotopic Mass: 205.07144843g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.338±0.06 g/cm3(Predicted)
- Boiling Point: 298.2±35.0 °C(Predicted)
- pka: 14.78±0.10(Predicted)
(3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164070-0.25g |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 0.25g |
$985.0 | 2023-06-08 | ||
Enamine | EN300-1164070-2500mg |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 2500mg |
$2492.0 | 2023-10-03 | ||
Enamine | EN300-1164070-0.1g |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 0.1g |
$943.0 | 2023-06-08 | ||
Enamine | EN300-1164070-5.0g |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 5g |
$3105.0 | 2023-06-08 | ||
Enamine | EN300-1164070-500mg |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
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$1221.0 | 2023-10-03 | ||
Enamine | EN300-1164070-250mg |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
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Enamine | EN300-1164070-5000mg |
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Enamine | EN300-1164070-0.5g |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 0.5g |
$1027.0 | 2023-06-08 | ||
Enamine | EN300-1164070-50mg |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
1213969-05-1 | 50mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1164070-10000mg |
(3R)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
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$5467.0 | 2023-10-03 |
(3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL
Introduction to (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL (CAS No. 1213969-05-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL, identified by its CAS number 1213969-05-1, has garnered significant attention due to its unique structural and functional properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.
The molecular structure of (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL features a chiral center at the 3-position of the propyl chain, which contributes to its stereoselective behavior. The presence of a trifluorophenyl group further enhances its pharmacological potential by introducing fluorine atoms that can modulate metabolic stability and binding affinity. Such structural characteristics make it an attractive candidate for further exploration in drug design.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The trifluorophenyl moiety in (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL has been shown to improve the lipophilicity and binding interactions with biological targets. This property is particularly valuable in the design of small-molecule drugs, where optimizing pharmacokinetic parameters is crucial for achieving desired therapeutic outcomes.
In vitro studies have demonstrated that (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL exhibits notable activity against various biological targets, including enzymes and receptors involved in metabolic pathways. Its ability to interact selectively with these targets suggests potential applications in treating conditions such as metabolic disorders and inflammation. The compound's stereochemical purity also plays a critical role in its biological activity, as enantiomeric differences can significantly impact efficacy and safety profiles.
The synthesis of (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL involves sophisticated organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric excess. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have been employed to obtain the desired stereoisomer. These synthetic strategies are essential for producing pharmaceutical-grade material that meets stringent quality standards.
Advances in computational chemistry have further enhanced the understanding of the pharmacological properties of (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OL. Molecular modeling studies have provided insights into its binding mode with biological targets, allowing researchers to predict and optimize its activity. Such computational approaches are integral to modern drug discovery pipelines, enabling rapid screening and design of novel compounds with improved therapeutic potential.
Preclinical studies have begun to explore the therapeutic potential of (3R)-3-AMINO-3-(3,4,5-TRIFLUOROPHENYL)PROPAN-1-OLOxidative stress and inflammation are key pathological mechanisms underlying many diseases, and this compound shows promise in modulating these processes. Preliminary findings suggest that it may have applications in neuroprotective therapies and anti-inflammatory treatments. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The development of new pharmaceuticals relies heavily on collaborations between academic institutions and industry partners. Companies specializing in fine chemicals have been instrumental in scaling up the production of (3R)-3 AMINO 35 TRIFLUOROPHENYL PROPAN 15 OLOxidative stress for research purposes. These partnerships facilitate the transition from laboratory-scale synthesis to industrial production, ensuring that promising compounds like this one can reach clinical trials and eventually patients in need.
Regulatory considerations are also critical in advancing pharmaceutical candidates like (35 TRIFLUOROPHENYL PROPAN 15 OLOxidative stress). Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet quality standards for preclinical and clinical studies. Regulatory agencies require thorough documentation of synthesis routes, impurity profiles, and stability data before approving a drug candidate for human testing.
The future direction of research on (35 TRIFLUOROPHENYL PROPAN 15 OLOxidative stress) includes exploring its potential as a lead compound for drug development. By modifying its structure or combining it with other bioactive molecules, researchers aim to enhance its therapeutic efficacy and reduce potential side effects. The trifluorophenyl group provides a versatile scaffold for such modifications, allowing for the creation of novel derivatives with tailored pharmacological properties.
In conclusion, (35 TRIFLUOROPHENYL PROPAN 15 OLOxidative stress) identified by CAS number 1213969 05 01, represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a valuable compound for further study. As research continues, this molecule is likely to contribute to the development of new treatments for various diseases, improving patient outcomes worldwide.
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